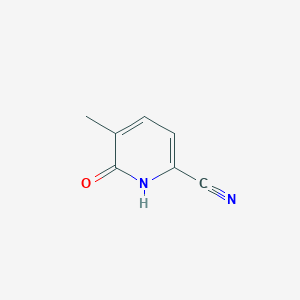

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile

Description

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a methyl group at position 5, an oxo group at position 6, and a carbonitrile group at position 2. The 1,6-dihydro notation indicates partial saturation at positions 1 and 6, conferring unique electronic and steric properties. Its reactivity is influenced by the electron-withdrawing nitrile group and the tautomeric equilibrium of the oxo group, making it amenable to nucleophilic substitutions and condensations.

Properties

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)9-7(5)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIBWIBETIALEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with methyl ketones in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Types of Reactions:

Oxidation: 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile are best understood in comparison to analogous pyridine and pyrimidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile and Related Compounds

Key Structural and Functional Insights

Electron-Withdrawing Groups (EWGs):

- The nitrile group in the parent compound enhances electrophilicity at C2, facilitating condensations with aldehydes (e.g., synthesis of hydrazinyl derivatives).

- Replacement of -CN with -COOH (as in ) reduces electrophilicity but introduces hydrogen-bonding capacity, altering solubility and target interactions.

Ring System Variations: Pyridine vs.

Substituent Effects:

- Fluorine at C5 () increases metabolic stability and lipophilicity, a common strategy in medicinal chemistry.

- Sulfanyl groups () introduce thiol-mediated redox activity and metal-binding properties.

Synthetic Utility:

- The parent compound’s methyl and nitrile groups enable regioselective modifications, as seen in hydrazine condensations to form benzylidinehydrazinyl derivatives (yields 70–85%).

- Pyrimidine analogs (e.g., ) require multistep syntheses involving alkylation and thioether formation, reflecting higher complexity.

Biological Activity

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile (CAS Number: 1799807-10-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile is characterized by a pyridine ring with a carbonitrile group and a methyl substituent. Its molecular formula is , and it is often represented in various forms depending on the context of its use in research.

Pharmacological Activities

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile, exhibit significant antitumor properties. For instance, studies have shown that certain analogs demonstrate inhibitory effects on human colon cancer cell lines (HT-29) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown selective inhibitory activity against thrombin and trypsin, which are crucial in blood coagulation and digestion processes, respectively . Additionally, some derivatives have been identified as non-steroidal inhibitors of 5α-reductase, suggesting potential applications in treating conditions like benign prostatic hyperplasia .

Relaxant Effects

Recent studies have explored the relaxant effects of related compounds on smooth muscle tissues. For example, derivatives were tested for their ability to relax isolated rat tracheal rings pre-contracted with carbachol. Several compounds demonstrated significant relaxant effects, indicating potential therapeutic applications for respiratory conditions such as asthma .

The biological activity of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile is believed to be mediated through several mechanisms:

- Calcium Channel Blockade : Similar to other dihydropyridine derivatives, it may act as a blocker of voltage-gated calcium channels (VGCC), leading to vasorelaxation and reduced contractility in smooth muscle tissues .

- Apoptosis Induction : The compound may induce cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction .

- Enzyme Inhibition : By selectively inhibiting enzymes like thrombin and 5α-reductase, it can modulate various physiological processes related to blood coagulation and hormone regulation .

Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various pyridine derivatives, 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile was found to significantly inhibit the growth of HT-29 colon cancer cells. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile | 12.5 | Apoptosis induction |

| Control (Doxorubicin) | 0.5 | DNA intercalation |

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects on thrombin activity. The results indicated that the compound exhibited a high degree of selectivity against thrombin compared to trypsin.

| Enzyme | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Thrombin | 15 | 3 |

| Trypsin | 45 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.